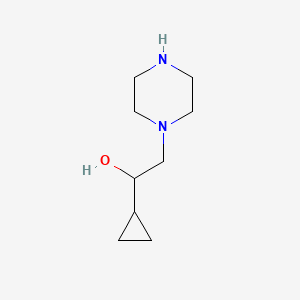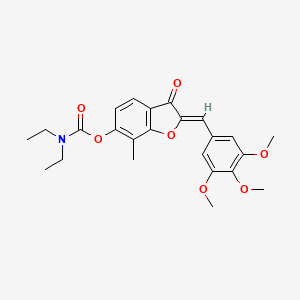![molecular formula C19H22N2O4S B2435391 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922058-16-0](/img/structure/B2435391.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Recent Advances in Cyclocondensation for Tetrahydrobenzo[b]pyrans
Tetrahydrobenzo[b]pyrans are important heterocyclic compounds with considerable significance in organic chemistry and pharmacology. Recent research has focused on the synthesis of these molecules using various organocatalysts through three-component cyclocondensation processes involving dimedone, aldehydes, and malononitrile. This methodology offers a green chemistry approach, utilizing water or water-ethanol systems as solvents and emphasizes the use of less toxic, inexpensive, and efficient catalysts. The organocatalytic methods have shown promise in enhancing the recyclability of catalysts, thus contributing to sustainable chemical synthesis practices (Kiyani, 2018).
Brominated Flame Retardants in Environmental Chemistry
The occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food, has been extensively reviewed. The study highlights the need for further research on the environmental fate, toxicity, and analytical methods for these compounds. Notably, high concentrations of specific NBFRs such as EH-TBB, BEH-TEBP, DBDPE, and BTBPE have been frequently reported, raising concerns over their potential health and environmental impacts. This review underlines significant knowledge gaps and the necessity for comprehensive monitoring and evaluation of NBFRs to understand their implications better (Zuiderveen, Slootweg, & de Boer, 2020).
Omeprazole and Proton Pump Inhibitors in Pharmaceutical Chemistry
A review focusing on novel synthesis methods of omeprazole and the pharmaceutical impurities of proton pump inhibitors offers insights into the development and optimization of these crucial anti-ulcer drugs. Omeprazole, known for inhibiting the gastric ATPase enzyme, has various synthesis pathways that lead to different pharmaceutical impurities. Understanding these impurities is essential for developing more effective and safer proton pump inhibitors. This review provides a comprehensive overview of the synthesis processes, highlighting novel methods and their implications for pharmaceutical development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Anticancer Activities of African Medicinal Spices and Vegetables
Research on African medicinal spices and vegetables has shown promising anticancer properties. This study reviews the in vitro cytotoxicity of various extracts against cancer cells, highlighting the potential of these natural products in cancer therapy. Notable extracts from Aframomum arundinaceum, Xylopia aethiopica, and Moringa oleifera, among others, have demonstrated significant cytotoxic activities, suggesting their potential role in developing novel anticancer therapies. The review emphasizes the need for further exploration of these natural resources to harness their therapeutic benefits fully (Kuete, Karaosmanoğlu, & Sivas, 2017).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-7-15(9-13(12)2)26(23,24)21-14-6-8-17-16(10-14)20-18(22)19(3,4)11-25-17/h5-10,21H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRHCRWCQMSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
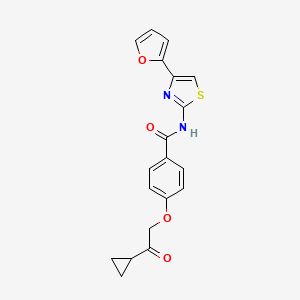

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
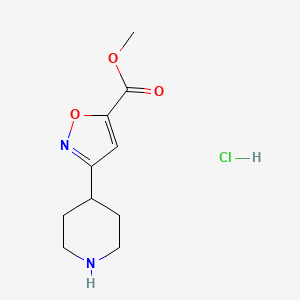

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)

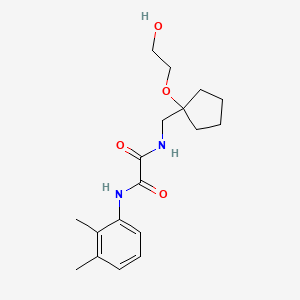
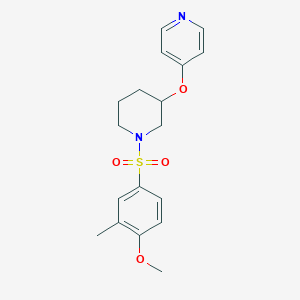
![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)
